Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH is a synthetic peptide composed of the amino acids glycine, cysteine, valine, leucine, and serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid (leucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (valine, cysteine, glycine, and finally, dansyl group).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: The dansyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with different functional groups.
Scientific Research Applications
Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH involves its interaction with specific molecular targets. The dansyl group allows for fluorescence-based detection, making it useful in monitoring enzymatic activities. The peptide can be farnesylated, which affects its localization and function within cells. The cysteine residue plays a crucial role in forming disulfide bonds, influencing the peptide’s stability and activity.
Comparison with Similar Compounds
Dan-Gly-DL-Cys-DL-Val-DL-Leu-DL-Ser-OH can be compared with other similar peptides:
Dansyl-Gly-Cys-Val-Leu-Ser: A similar peptide with a slightly different sequence.
Dansyl-Gly-Cys-Val-Leu: Lacks the serine residue, affecting its properties.
Dansyl-Gly-Cys-Val: Shorter peptide with different applications.
The uniqueness of this compound lies in its specific sequence and the presence of the dansyl group, which provides distinct fluorescence properties and potential for various modifications.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N6O9S2/c1-17(2)13-21(28(40)35-22(15-38)31(43)44)34-30(42)27(18(3)4)36-29(41)23(16-47)33-26(39)14-32-48(45,46)25-12-8-9-19-20(25)10-7-11-24(19)37(5)6/h7-12,17-18,21-23,27,32,38,47H,13-16H2,1-6H3,(H,33,39)(H,34,42)(H,35,40)(H,36,41)(H,43,44) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFRGABQIDFXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N6O9S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.